molecular formula C13H13Cl2N3S B8299212 1-[4-(2,3-Dichlorophenyl)-1,3-thiazol-2-yl]piperazine

1-[4-(2,3-Dichlorophenyl)-1,3-thiazol-2-yl]piperazine

Cat. No.: B8299212
M. Wt: 314.2 g/mol
InChI Key: PKJLRPFEBMMIRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(2,3-Dichlorophenyl)-1,3-thiazol-2-yl]piperazine is a useful research compound. Its molecular formula is C13H13Cl2N3S and its molecular weight is 314.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H13Cl2N3S

Molecular Weight

314.2 g/mol

IUPAC Name

4-(2,3-dichlorophenyl)-2-piperazin-1-yl-1,3-thiazole

InChI

InChI=1S/C13H13Cl2N3S/c14-10-3-1-2-9(12(10)15)11-8-19-13(17-11)18-6-4-16-5-7-18/h1-3,8,16H,4-7H2

InChI Key

PKJLRPFEBMMIRA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=NC(=CS2)C3=C(C(=CC=C3)Cl)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CC(C)(C)OC(=O)N1CCN(c2nc(-c3cccc(Cl)c3Cl)cs2)CC1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
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reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A 4 N solution (15 ml) of hydrogen chloride in ethyl acetate was added to a solution of tert-butyl 4-[4-(2,3-dichlorophenyl)-1,3-thiazol-2-yl]piperazine-1-carboxylate (370 mg, 0.893 mmol) in ethyl acetate (15 ml), the mixture was stirred at room temperature for 14 hours, and the solvent was distilled off under reduced pressure. The residue was dissolved in water, neutralized with a 1 N sodium hydroxide aqueous solution, and extracted with chloroform. The extract was washed with water, and dried over anhydrous magnesium sulfate, and the solvent was distilled off under reduced pressure to give 231 mg (82.1%) of the desired product as a solid.
[Compound]
Name
solution
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
tert-butyl 4-[4-(2,3-dichlorophenyl)-1,3-thiazol-2-yl]piperazine-1-carboxylate
Quantity
370 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
82.1%

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